molecular formula C15H15N5O3S B2628412 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034507-16-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide

货号: B2628412
CAS 编号: 2034507-16-7
分子量: 345.38
InChI 键: UAFURBGBQCYURK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylthiazole-5-carboxamide moiety via a methylene bridge. The 6-ethoxypyridin-3-yl substituent on the oxadiazole ring distinguishes it from structurally related analogs. Its synthesis likely follows methodologies similar to those reported for substituted thiazole carboxamides, involving coupling reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation with amines under classic coupling conditions (e.g., EDC·HCl or HOBt) .

属性

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-3-22-11-5-4-10(6-16-11)14-19-12(23-20-14)7-17-15(21)13-9(2)18-8-24-13/h4-6,8H,3,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFURBGBQCYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Basic Information

PropertyValue
Molecular Formula C14H14N6O3S
Molecular Weight 346.37 g/mol
CAS Number 2034369-69-0
Structural Formula Structure

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Starting from 6-ethoxypyridine derivatives and acyl hydrazides, cyclization reactions are performed using dehydrating agents like phosphorus oxychloride.
  • Introduction of Thiazole Moiety : The thiazole ring is incorporated through a series of condensation reactions with appropriate thiazole precursors.
  • Final Coupling : The final product is obtained by coupling the oxadiazole and thiazole components under specific reaction conditions.

This compound exhibits its biological activity through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate its potential as an antimicrobial agent against specific bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production in certain models.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Antimicrobial Tests : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition at MIC values ranging from 20 to 50 µg/mL .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within its class:

Compound NameBiological Activity
N-(6-chloro-pyridin-3-yl) derivativesAnticancer, Antimicrobial
Pyrazolo[1,5-a]pyrimidine derivativesAnti-inflammatory
BenzoquinazolinesKinase inhibition

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic pathways, and inferred biological implications.

Structural Analogues with Thiazole Carboxamide Cores

and describe compounds sharing the 4-methylthiazole-5-carboxamide scaffold but differing in substituents:

  • Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Key Differences: Incorporates a dichlorobenzyl group and a hydrazone-linked urea moiety. Implications: The dichlorobenzyl substituent may enhance lipophilicity and membrane permeability compared to the target compound’s ethoxypyridinyl group. The hydrazone moiety could confer chelation properties or metabolic instability .
  • Compound 3 () : Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate
    • Key Differences : Lacks the oxadiazole ring and features a methyl ester instead of an amide.
    • Implications : The ester group may reduce bioavailability compared to the carboxamide in the target compound, while the absence of oxadiazole could diminish target-binding affinity .
1,2,4-Oxadiazole-Containing Analogues

and highlight compounds with 1,2,4-oxadiazole rings but divergent substitutions:

  • N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
    • Key Differences : Substitutes the ethoxypyridinyl group with a 4-methoxyphenyl ring and adds a phenyl-oxazole carboxamide.
    • Implications : The methoxyphenyl group may reduce solubility compared to the ethoxypyridinyl substituent, which benefits from pyridine’s electron-withdrawing effects. The phenyl-oxazole moiety could introduce steric hindrance, affecting receptor interactions .
  • 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () Key Differences: Features nitrophenyl and phenoxyphenyl groups on the oxadiazole. Implications: Nitro groups often enhance antibacterial activity but may increase toxicity. The phenoxyphenyl substituent could improve π-π stacking in hydrophobic binding pockets .

Key Observations :

  • The target compound’s ethoxypyridinyl group likely balances solubility and lipophilicity better than methoxyphenyl () or nitrophenyl () substituents.
  • Dichlorobenzyl derivatives () exhibit higher LogP, favoring membrane penetration but risking metabolic clearance.
  • Synthetic yields for oxadiazole derivatives vary widely, with nitro-substituted analogs achieving higher yields (~85%) due to optimized coupling conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。